Pyridoxal phosphoglucose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

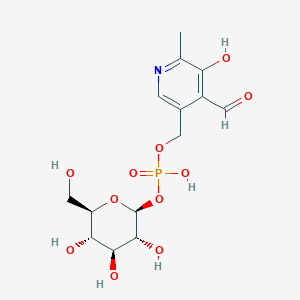

Pyridoxal phosphoglucose, also known as this compound, is a useful research compound. Its molecular formula is C14H20NO11P and its molecular weight is 409.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Role and Enzymatic Activity

Pyridoxal phosphoglucose is primarily recognized for its role as a cofactor in enzymatic reactions. It is involved in the catalytic mechanisms of several enzymes, particularly those related to carbohydrate metabolism.

Enzymatic Mechanism Studies

- Glycogen Phosphorylase : Research has shown that this compound can bind to glycogen phosphorylase but exhibits significantly lower enzymatic activity compared to pyridoxal 5'-phosphate. Studies indicate that while it binds stoichiometrically to the enzyme's cofactor site, its rate of binding is only 1/100 that of pyridoxal 5'-phosphate, suggesting limited functionality in catalysis .

- Phosphate Group Functionality : The phosphate group of this compound does not participate in forming a covalent glucosyl-enzyme intermediate during catalysis, which further underscores its limited role compared to its phosphorylated counterpart .

Nutritional Applications

This compound has been studied for its potential implications in human health, particularly concerning vitamin B6 metabolism.

Vitamin B6 Homeostasis

- Cellular Maintenance : Research shows that maintaining cellular levels of vitamin B6, including this compound, is crucial for mitochondrial function and overall cellular health. Deficiencies can lead to impaired mitochondrial oxidative metabolism .

- Colorectal Cancer Studies : A significant association was found between serum levels of pyridoxal 5'-phosphate (a related compound) and colorectal cancer survival rates. Higher levels were correlated with improved survival outcomes in patients, indicating a protective role of vitamin B6 derivatives .

Case Studies and Clinical Insights

Several studies have explored the implications of this compound in clinical settings.

Colorectal Cancer Research

- A large-scale study involving 1,233 colorectal cancer cases found that higher serum levels of pyridoxal 5'-phosphate were inversely associated with cancer risk. This suggests that vitamin B6 may play a protective role against the development of colorectal cancer .

Metabolic Disorders

- Investigations into metabolic pathways have revealed that this compound may influence glucose metabolism and energy production within cells. The enzyme activities linked to this compound are crucial for understanding metabolic disorders such as diabetes .

Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Propiedades

Número CAS |

77172-69-1 |

|---|---|

Fórmula molecular |

C14H20NO11P |

Peso molecular |

409.28 g/mol |

Nombre IUPAC |

(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C14H20NO11P/c1-6-10(18)8(3-16)7(2-15-6)5-24-27(22,23)26-14-13(21)12(20)11(19)9(4-17)25-14/h2-3,9,11-14,17-21H,4-5H2,1H3,(H,22,23)/t9-,11-,12+,13-,14+/m1/s1 |

Clave InChI |

JQSBWFKSSMLCOB-LPUQOGTASA-N |

SMILES |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OC2C(C(C(C(O2)CO)O)O)O |

SMILES isomérico |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

SMILES canónico |

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OC2C(C(C(C(O2)CO)O)O)O |

Sinónimos |

pyridoxal phosphoglucose pyridoxal(5')phospho(1)-beta-D-glucose |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.